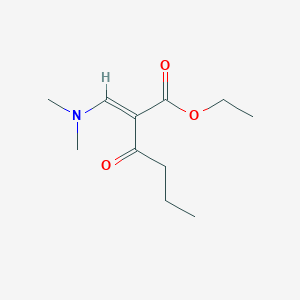

2-Butyryl-3-dimethylamino-acrylic acid ethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-Butyryl-3-dimethylamino-acrylic acid ethyl ester” is a chemical compound. It’s a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of industries, including food, energy, spices, and the chemical industry .

Wissenschaftliche Forschungsanwendungen

Biotechnological Production of Valuable Chemicals

Lactic acid, a key hydroxycarboxylic acid, is produced commercially through the fermentation of biomass sugars. This process underscores the value of lactic acid as a feedstock for green chemistry, capable of generating various potentially valuable chemicals, including acrylic acid and lactate ester, through both chemical and biotechnological pathways. This highlights the potential of derivatives of acrylic acid, such as 2-Butyryl-3-dimethylamino-acrylic acid ethyl ester, in the synthesis of biodegradable polymers and other green chemistry applications (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Anticancer Potential of Cinnamic Acid Derivatives

Cinnamic acid derivatives, possessing the 3-phenyl acrylic acid functionality, have been extensively studied for their anticancer properties. These derivatives exhibit a wide range of reactive sites for chemical modifications, leading to the synthesis of various anticancer agents. The structural similarity and functional groups in this compound suggest its potential utility in medicinal research for developing new synthetic antitumor agents (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Plasma Polymerization for Biomedical Applications

The non-thermal plasma polymerization of organic compounds, including acrylic acid derivatives, offers a promising method for modifying polymeric surface properties without affecting the material's bulk. This technique is particularly relevant for creating coatings with specific surface chemistries, such as carboxylic acid groups, which are known to stimulate cellular adhesion and proliferation. This suggests potential applications of this compound in the development of biomedical coatings (Rim Bitar, P. Cools, N. De Geyter, & R. Morent, 2018).

Environmental Concerns and Biodegradation of Acrylate Esters

Research on the environmental impact and biodegradation pathways of acrylate esters is crucial due to their widespread use in industrial applications. Understanding the fate of these compounds in the environment can inform safer and more sustainable practices for their production and disposal. Studies focusing on the genotoxicity, mutagenicity, and carcinogenic potentials of acrylate esters, including their metabolic pathways and environmental degradation, provide valuable insights for assessing the risks associated with these chemicals (M. Suh et al., 2018).

Eigenschaften

IUPAC Name |

ethyl (2E)-2-(dimethylaminomethylidene)-3-oxohexanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-5-7-10(13)9(8-12(3)4)11(14)15-6-2/h8H,5-7H2,1-4H3/b9-8+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJQPDMAJOTXKPI-CMDGGOBGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C(=CN(C)C)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)/C(=C\N(C)C)/C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-methoxyphenoxy)-N'-{8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6-tetraen-3-yl}benzene-1-sulfonohydrazide](/img/structure/B2991667.png)

![5-(Methoxymethyl)-5-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2991668.png)

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B2991669.png)

![N-(4-fluoro-3-methylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2991672.png)

![N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(3-methylphenoxy)oxan-3-yl]acetamide](/img/structure/B2991675.png)

![N-[(5-Methoxypyridin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991679.png)

![3-((5-(allylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2991680.png)

![7-Fluoro-3-[[1-(pyridin-4-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2991681.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2991682.png)